molecular formula C14H13NO3 B12614073 N-[3-(3-hydroxyphenoxy)phenyl]acetamide CAS No. 896423-22-6

N-[3-(3-hydroxyphenoxy)phenyl]acetamide

Cat. No.: B12614073
CAS No.: 896423-22-6
M. Wt: 243.26 g/mol
InChI Key: DJEXVQMETIFKRU-UHFFFAOYSA-N
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Description

N-[3-(3-hydroxyphenoxy)phenyl]acetamide is a chemical compound with the molecular formula C14H13NO3 It is known for its unique structure, which includes a hydroxyphenoxy group attached to a phenylacetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-hydroxyphenoxy)phenyl]acetamide typically involves the reaction of 3-hydroxyphenol with 3-bromophenylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-hydroxyphenoxy)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form a corresponding amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents are commonly employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives

Scientific Research Applications

N-[3-(3-hydroxyphenoxy)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[3-(3-hydroxyphenoxy)phenyl]acetamide involves its interaction with specific molecular targets. The hydroxyphenoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing various pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-[3-(Hydroxymethyl)phenyl]acetamide: Similar structure but with a hydroxymethyl group instead of a hydroxyphenoxy group.

    N-[3-(3-Hydroxyphenyl)phenyl]acetamide: Lacks the phenoxy linkage, having a direct hydroxyphenyl group attached to the acetamide.

Uniqueness

N-[3-(3-hydroxyphenoxy)phenyl]acetamide is unique due to its hydroxyphenoxy group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions and reactivity that are not observed in similar compounds .

Properties

CAS No.

896423-22-6

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

N-[3-(3-hydroxyphenoxy)phenyl]acetamide

InChI

InChI=1S/C14H13NO3/c1-10(16)15-11-4-2-6-13(8-11)18-14-7-3-5-12(17)9-14/h2-9,17H,1H3,(H,15,16)

InChI Key

DJEXVQMETIFKRU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OC2=CC=CC(=C2)O

Origin of Product

United States

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